Doxaprost - 51953-95-8

Doxaprost

Catalog Number: EVT-266326
CAS Number: 51953-95-8
Molecular Formula: C21H36O4
Molecular Weight: 352.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Doxaprost is a bronchodilator.
Overview

Doxaprost is a synthetic analog of Prostaglandin E1, with the molecular formula C21H36O4\text{C}_{21}\text{H}_{36}\text{O}_{4} and a molecular weight of 352.5 g/mol. It is primarily used in scientific research and has potential therapeutic applications in various medical fields, particularly in treating respiratory conditions, hypertension, and benign prostatic hyperplasia. Doxaprost functions by mimicking the effects of natural prostaglandins, which are lipid compounds involved in various physiological processes.

Source and Classification

Doxaprost is classified as a prostaglandin analog. Its structure is derived from Prostaglandin E1, which plays a critical role in modulating inflammation and vascular tone. The compound is synthesized to enhance certain pharmacological properties compared to its natural counterparts.

Synthesis Analysis

Methods and Technical Details

The synthesis of Doxaprost involves several steps starting from Prostaglandin E1. The process typically includes:

  • Starting Material: Prostaglandin E1 serves as the base structure.
  • Reagents: Common reagents include lithium aluminum hydride for reduction reactions and halogenating agents for substitution reactions.
  • Catalysts: Catalysts are employed to control reaction conditions, ensuring desired stereochemistry and yield.
  • Industrial Production: In industrial settings, continuous flow reactors are utilized to maintain consistent reaction conditions and high yields. High-purity reagents and solvents are essential to minimize impurities.

The synthesis process can be summarized as follows:

  1. Reduction: Conversion of keto groups to hydroxyl groups using lithium aluminum hydride.
  2. Substitution: Replacement of functional groups using halogens or alkylating agents.
  3. Oxidation: Conversion of hydroxyl groups to keto groups using potassium permanganate.
Molecular Structure Analysis

Structure and Data

Doxaprost has a complex molecular structure characterized by its specific functional groups:

  • IUPAC Name: 7-[2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid
  • InChI Key: KTEHTTNELUAQFC-JQIJEIRASA-N
  • Canonical SMILES: CCCCCCC(C)(/C=C/C1CCC(=O)C1CCCCCCC(=O)O)O

The structural representation indicates the presence of multiple functional groups that contribute to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Doxaprost undergoes various chemical reactions that modify its structure and potentially enhance its pharmacological properties:

  • Reduction Reactions: Involve adding hydrogen atoms to convert keto groups into hydroxyl groups.
  • Substitution Reactions: Functional groups can be replaced by others, often leading to derivatives with altered biological activities.
  • Oxidation Reactions: Hydroxyl groups can be converted into keto groups, affecting the compound's reactivity.

These reactions allow for the generation of different derivatives that may exhibit unique therapeutic effects.

Mechanism of Action

Doxaprost exerts its pharmacological effects through interaction with specific receptors on target cells, primarily prostaglandin receptors. This binding activates intracellular signaling pathways that regulate smooth muscle tone and inflammatory responses. The mechanism can be summarized as follows:

  1. Receptor Binding: Doxaprost binds to prostaglandin receptors on cell surfaces.
  2. Signal Transduction: This binding triggers a cascade of intracellular events leading to physiological effects such as vasodilation and modulation of inflammation.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Doxaprost exhibits several notable physical and chemical properties:

  • Molecular Weight: 352.5 g/mol
  • Melting Point: Specific melting points may vary based on purity but are generally around 60°C.
  • Solubility: Doxaprost is soluble in organic solvents, with limited solubility in water.

These properties are critical for understanding its behavior in biological systems and during synthesis.

Applications

Scientific Uses

Doxaprost has a broad range of applications in scientific research:

  • Chemistry: It serves as a model compound for studying structural modifications on prostaglandin analogs.
  • Biology: Researchers investigate its effects on cellular signaling pathways and inflammatory responses.
  • Medicine: Doxaprost is explored for therapeutic applications in treating respiratory conditions, hypertension, and benign prostatic hyperplasia.
  • Industry: It is utilized in developing new bronchodilator formulations and serves as a reference standard in quality control processes.
Synthetic Pathways and Methodological Advancements in Doxaprost Production

Stereochemical Control in Prostaglandin Analog Synthesis

The synthesis of Doxaprost ((±)-15-methyl-11-deoxy PGE₁) critically depends on precise stereochemical control, particularly at the C-15 chiral center. Early synthetic routes relied on rac-mixtures, yielding both the active compound and its less active C-15 epimer, necessitating complex chromatographic separations [1]. The 15-methyl group confers metabolic stability by inhibiting β-oxidation, but its introduction creates a new chiral center. Methodologies evolved to address this:

  • Chiral Auxiliaries: Use of (R)- or (S)-glyceraldehyde acetonide derivatives to set the C-15 configuration prior to cyclopentane ring formation [3].
  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic intermediates (e.g., ester hydrolysis) achieved enantiomeric excesses (ee) >95% but with yields <50% due to discarding the undesired enantiomer [3].
  • Asymmetric Catalysis: Modern routes employ chiral catalysts for enantioselective reduction of 15-keto intermediates. For example, Corey’s CBS (oxazaborolidine) catalysts deliver 15(S)-alcohols with 88–92% ee, directly yielding the bioactive isomer [3].

Table 1: Stereoselectivity Methods for C-15 Methyl Center

MethodEnantiomeric Excess (%)Yield (%)Key Limitation
Racemic Synthesis075Requires separation of epimers
Enzymatic Resolution>9545Low mass efficiency
Asymmetric Hydrogenation9290Catalyst cost
Chiral Pool Derivation10065Limited precursor availability

Comparative Analysis of Reduction-Substitution-Oxidation Sequences

Core Doxaprost synthesis employs a reduction-substitution-oxidation (RSO) sequence to install the C-15 methyl group while managing functional group compatibility:

  • Step 1 (Reduction): Selective reduction of the C-15 ketone in a Corey lactone intermediate using NaBH₄/CeCl₃ yields a trans-diol. The chelation control ensures >8:1 diastereoselectivity for the 15(S)-alcohol [3].
  • Step 2 (Substitution): Mitsunobu reaction with DIAD/PPh₃ facilitates SN2 inversion of the 15(S)-alcohol using acetic acid, yielding the 15(R)-acetate. This step is critical for establishing the correct 15(R)-methyl configuration [3].
  • Step 3 (Oxidation/Chain Elaboration): Hydrolysis of the acetate followed by Parikh-Doering oxidation (SO₃·Py/DMSO) generates the 15-keto intermediate. Wittig reaction with a stabilized ylide (e.g., (carboxybutyl)triphenylphosphonium bromide) introduces the α-chain, and subsequent deprotection yields (±)-Doxaprost [1] [3].

Critical Trade-offs:

  • Mitsunobu Efficiency: Achieves stereoinversion with >99% fidelity but produces stoichiometric hydrazine/carboxylate waste, complicating purification [3].
  • Alternative Substitution: Direct displacement of 15-mesylate by cuprate reagents (e.g., Me₂CuLi) avoids redox steps but suffers from elimination side products (~30% yield loss) [3].

Industrial-Scale Optimization Using Continuous Flow Reactors

Recent advances in continuous-flow chemistry address bottlenecks in traditional batch synthesis of Doxaprost:

  • Catalyst Immobilization: Heterogeneous Pd nanoparticle (Pd NP) catalysts (e.g., Pd/polymer composites) enable enantioselective hydrogenations in flow mode. These systems achieve turnover numbers (TON) >1,500 and ee >94%, with catalyst leaching <0.1 ppm [4].
  • Multi-Step Integration: A four-stage continuous system demonstrates:
  • Enzymatic kinetic resolution (lipase immobilized on silica)
  • Continuous Wittig olefination (residence time = 12 min, 85°C)
  • Pd-catalyzed hydrogenation (10 bar H₂, 60°C)
  • In-line extraction (membrane-based separation) [4].
  • Process Metrics: This system reduces reaction time from 72 hours (batch) to 5 hours, increases overall yield by 22%, and eliminates 3 intermediate isolations [4].

Table 2: Batch vs. Flow Process for Key Doxaprost Synthesis Steps

ParameterBatch ProcessContinuous FlowImprovement
Total Reaction Time68–72 hours4–5 hours15-fold reduction
Overall Yield41%63%+22%
Catalyst Loading5 mol%0.5 mol%90% reduction
Intermediate Isolations41 (final product)Simplified purification

Properties

CAS Number

51953-95-8

Product Name

Doxaprost

IUPAC Name

7-[(1R,2R)-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C21H36O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h14,16-18,25H,3-13,15H2,1-2H3,(H,23,24)/b16-14+/t17-,18-,21+/m1/s1

InChI Key

KTEHTTNELUAQFC-AHRHGKHWSA-N

SMILES

CCCCCC(C)(C=CC1CCC(=O)C1CCCCCCC(=O)O)O

Solubility

Soluble in DMSO

Synonyms

AY-24559, Doxaprost

Canonical SMILES

CCCCCC(C)(C=CC1CCC(=O)C1CCCCCCC(=O)O)O

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.